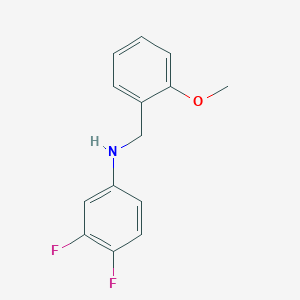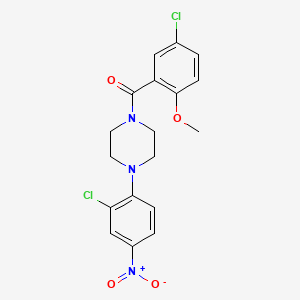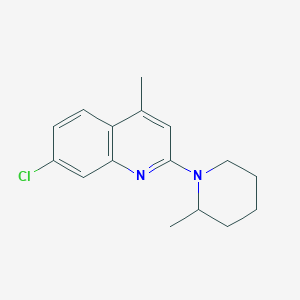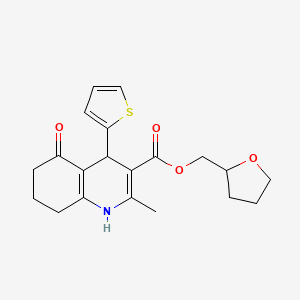
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone, also known as DMHF, is a synthetic compound that has gained interest in recent years due to its potential applications in scientific research. DMHF belongs to the class of furanones and has a molecular weight of 348.38 g/mol.
Wirkmechanismus
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to reduce oxidative stress and inflammation in the brain by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been found to have various biochemical and physiological effects. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the production of pro-inflammatory cytokines. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its stability and ease of synthesis. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone is stable under various conditions and can be synthesized in large quantities with high purity. However, 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone. One potential area of research is to further investigate its anti-cancer properties and potential use in cancer therapy. Another area of research is to explore its neuroprotective effects and potential use in treating neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone for therapeutic use.
Synthesemethoden
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone can be synthesized through a multistep process involving the condensation of 2,5-dimethoxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then cyclized to form 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone. The purity and yield of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been found to have potential applications in various scientific research areas such as cancer therapy, neuroprotection, and anti-inflammatory effects. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-22-15-7-8-17(23-2)16(11-15)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11,20H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQGYBUQMQYROQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=C(C=C3)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=C(C=C3)O)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5206186.png)
![5-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5206193.png)
amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206197.png)


![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![2-bromo-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5206245.png)
![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)
![methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5206256.png)